molecular formula C17H13FN2O3 B7810832 Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B7810832
M. Wt: 312.29 g/mol
InChI Key: ARLPCHLXNBOIOV-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C17H13FN2O3 and its molecular weight is 312.29 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique bicyclic structure that incorporates both isoxazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FN3O3C_{14}H_{12}FN_3O_3, with a molecular weight of approximately 273.26 g/mol. Its structure allows for significant interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activity Spectrum

Research indicates that compounds within the isoxazole class exhibit a wide range of biological activities, including:

  • Antitumor Activity : Isoxazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. In studies, several derivatives achieved IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating superior efficacy in some cases .
  • Anti-inflammatory Properties : Isoxazole derivatives are also noted for their anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Antimicrobial Activity : Some isoxazole compounds exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant bacterial strains .

Antitumor Studies

A significant study evaluated the cytotoxic effects of various isoxazole derivatives against HCT-116 and PC3 cancer cell lines using the MTT assay. The results indicated that this compound showed promising activity with an IC50 value comparable to leading anticancer drugs. The selectivity index was favorable, as it exhibited lower toxicity towards normal fibroblast cells (WI-38) compared to cancer cells .

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHCT-1168.2High
5-FluorouracilHCT-11621.0Moderate
Compound X (control)WI-38>50Low

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in treated cells, leading to reduced proliferation rates.
  • Targeting Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as EGFR and CDKs .

Properties

IUPAC Name

methyl 6-cyclopropyl-3-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-17(21)12-8-13(9-2-3-9)19-16-14(12)15(20-23-16)10-4-6-11(18)7-5-10/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLPCHLXNBOIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.